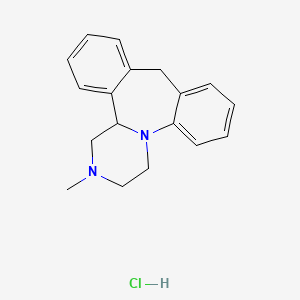

Mianserin hydrochloride

描述

Mianserin hydrochloride is a tetracyclic antidepressant primarily used in the treatment of depression and anxiety. It is known for its antihistaminic and hypnosedative properties, with minimal anticholinergic effects . This compound has been phased out in many markets in favor of mirtazapine .

作用机制

Target of Action

Mianserin hydrochloride primarily targets the Alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release in the central nervous system .

Mode of Action

This compound acts as an antagonist at these receptors . By blocking these receptors, it disinhibits the release of norepinephrine, dopamine, serotonin, and acetylcholine in various areas of the brain and body . This interaction with its targets leads to an increase in the levels of these neurotransmitters in the brain .

Biochemical Pathways

The increased levels of neurotransmitters, particularly norepinephrine and serotonin, affect various biochemical pathways. These neurotransmitters are involved in mood regulation, and their increased levels can help alleviate symptoms of depression .

Pharmacokinetics

This compound has a bioavailability of 20 to 30% . It is metabolized in the liver by the CYP2D6 enzyme via aromatic hydroxylation, N-oxidation, and N-demethylation . The drug’s elimination half-life is 21 to 61 hours , and it is excreted 4 to 7% in the urine and 14 to 28% in feces .

Result of Action

The result of this compound’s action is usually noticeable after one to three weeks . It may cause drowsiness and hematological problems . Its primary therapeutic effect is the relief of symptoms of depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It should also be used with caution for people with epilepsy or who are at risk for seizures, as it can lower the seizure threshold .

生化分析

Biochemical Properties

Mianserin hydrochloride is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It interacts with serotonin receptors in the central nervous system . It combines presynaptic α-adrenoceptor blocking activity with antihistamine properties but has no central anticholinergic activity, and little effect on central serotoninergic mechanisms .

Cellular Effects

This compound influences cell function by interacting with various types of cells and cellular processes. It has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting norepinephrine reuptake and stimulating the release of norepinephrine .

Molecular Mechanism

It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its effect is usually noticeable after one to three weeks

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver via aromatic hydroxylation, N-oxidation, N-demethylation

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of mianserin hydrochloride involves several steps, including the formation of the tetracyclic structure. One method involves the reaction of dibenzo[c,f]pyrazino[1,2-a]azepine with methyl iodide to form the methylated product, which is then converted to this compound through a series of reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes recrystallization steps to purify the final product .

化学反应分析

Types of Reactions

Mianserin hydrochloride undergoes various chemical reactions, including:

Oxidation: Mianserin can be oxidized to form various degradation products.

Reduction: Reduction reactions can modify the structure of mianserin, potentially altering its pharmacological properties.

Substitution: Substitution reactions can occur at different positions on the mianserin molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various degradation products and derivatives that may have different pharmacological properties .

科学研究应用

Mianserin hydrochloride has been extensively studied for its antidepressant properties. It has been used in clinical trials to compare its efficacy with other antidepressants like amitriptyline and imipramine . Additionally, this compound has been investigated for its potential use in treating anxiety and insomnia . Its unique pharmacological profile makes it a valuable compound in neuropharmacological research .

相似化合物的比较

Mianserin hydrochloride is closely related to other tetracyclic antidepressants, such as mirtazapine and amitriptyline. Compared to these compounds, this compound has fewer anticholinergic side effects and a lower risk of cardiotoxicity . It also has a unique pharmacological profile, with strong antihistaminic and hypnosedative properties .

List of Similar Compounds

Mirtazapine: Another tetracyclic antidepressant with a similar mechanism of action but different side effect profile.

Amitriptyline: A tricyclic antidepressant with more pronounced anticholinergic effects.

Imipramine: Another tricyclic antidepressant used for similar indications but with a different side effect profile.

属性

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPFMWCWRVTGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24219-97-4 (Parent) | |

| Record name | Mianserin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30944145 | |

| Record name | Mianserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21535-47-7, 78644-54-9 | |

| Record name | Mianserin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mianserin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mianserin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (.+-.)-Athymil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mianserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mianserin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X03TN217S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mianserin hydrochloride?

A1: While the precise mechanism of action remains to be fully elucidated, this compound exhibits an atypical pharmacological profile compared to traditional tricyclic antidepressants []. It appears to exert its effects by blocking presynaptic α2-adrenergic receptors, thereby enhancing noradrenergic and serotonergic neurotransmission []. Unlike many tricyclic antidepressants, it shows weak affinity for the norepinephrine and serotonin transporters [].

Q2: How does the binding affinity of this compound compare to its thiophene ring analogs?

A2: Studies suggest that thiophene-containing analogs of this compound, such as 1,2,3,4,10,13b-hexahydro-2-methylpiperazino[1,2-a]thieno[2,3-c][1]benzazepine, may exhibit stronger binding affinity to central presynaptic α-receptors compared to this compound itself [].

Q3: Does this compound affect erythrocyte Na+-K+-ATPase activity or cyclic AMP concentration?

A3: Studies investigating the in vivo effects of this compound on erythrocyte Na+-K+-ATPase activity and cyclic AMP concentration in depressed patients did not reveal any significant changes following treatment [].

Q4: How does this compound impact cardiovascular responses compared to tricyclic antidepressants?

A4: this compound has been shown to prolong the corrected Q-T interval but does not significantly affect heart rate or systolic time intervals []. In contrast, tricyclic antidepressants like amitriptyline can increase heart rate and affect systolic time intervals [].

Q5: How quickly does the plasma concentration of this compound reach therapeutic levels?

A5: Following oral administration, the plasma concentration of this compound reaches a therapeutic level within 24 hours [].

Q6: What degradation conditions have been investigated for this compound?

A6: The stability of this compound has been evaluated under various degradation conditions, including exposure to acidic and basic media (HCl 1.0 M and NaOH 1.0 M), oxidative environments (H2O2 3%), and UV-C light [].

Q7: How is the photodegradation kinetics of this compound characterized?

A7: Studies in methanol solutions indicate that the photodegradation of this compound follows zero-order kinetics [].

Q8: Can cyclodextrins be used to modify the properties of this compound?

A8: Research has investigated the interaction between this compound and heptakis (2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD). Results suggest the formation of a complex, potentially impacting drug toxicity [].

Q9: What analytical techniques have been employed to study this compound?

A9: Various analytical methods have been developed and validated for the characterization and quantification of this compound. These include: - High-Performance Liquid Chromatography (HPLC): Widely used for determining this compound content in pharmaceutical formulations, evaluating its stability, and identifying degradation products [, , ]. - Ultraviolet (UV) Spectrophotometry: Employed for rapid and cost-effective quantification of this compound in pharmaceutical preparations [, , , ]. - Micellar Electrokinetic Chromatography (MEKC): Used as a stability-indicating method to analyze this compound and its degradation products []. - Electrospray Ionization Mass Spectrometry (ESI-MS): Applied for structural characterization and identification of this compound degradation products formed under stress conditions []. - Isothermal Titration Calorimetry (ITC): Used to characterize the interaction mechanisms between this compound and cyclodextrins []. - Circular Dichroism Spectroscopy: Employed to describe the complex formation process between this compound and cyclodextrins [].

Q10: What is the linearity range of the UV spectrophotometric method for this compound determination?

A10: The UV spectrophotometric method for this compound determination exhibits linearity in the concentration range of 20.0 to 140.0 µg/mL, demonstrating good correlation with a coefficient (r) of 0.9998 [].

Q11: What are the advantages of using the UV spectrophotometric method for this compound analysis?

A11: The UV spectrophotometric method offers several advantages for this compound analysis, including: - Simplicity: The method involves straightforward sample preparation and measurement procedures []. - Rapidity: Analysis time is relatively short, making it suitable for routine quality control []. - Cost-Effectiveness: It utilizes readily available UV spectrophotometers and requires no expensive reagents or consumables [].

Q12: Has the cytotoxicity of this compound been evaluated?

A12: Yes, the cytotoxicity of this compound and its complex with DM-β-CD has been assessed in vitro using Chinese hamster cells. Results indicate that the complex might exhibit higher toxicity compared to the drug alone [].

Q13: What animal models have been used to investigate the effects of this compound?

A13: Animal models, including mice and rats, have been employed to evaluate the behavioral and pharmacological effects of this compound. These studies provide insights into its antidepressant potential and potential differences in its mechanism compared to traditional tricyclic antidepressants [].

Q14: Has this compound been investigated for its potential to enhance growth in fish?

A14: A study explored the effects of this compound, in combination with LHRH-A, on juvenile grass carp. Results suggest that dietary administration of this combination may increase growth rate and food conversion ratio in these fish [].

Q15: What clinical applications have been explored for this compound?

A15: this compound has been primarily studied for its efficacy in treating: - Depressive illness: Numerous clinical trials and open studies have demonstrated the effectiveness of this compound in alleviating depressive symptoms [, , , , , , , ]. - Obsessive-compulsive disorder (OCD): While limited, some studies suggest potential benefits of this compound in managing OCD symptoms []. - Delirium: Clinical investigations indicate that this compound may be a safe and effective treatment option for delirium in elderly patients [, ]. - Psychoautonomic disorders: Research suggests potential benefits of this compound in alleviating emotional and vegetative symptoms associated with surgical menopause (postovariectomy syndrome) [, ].

Q16: How effective is this compound compared to placebo in treating depression?

A16: In placebo-controlled double-blind trials, this compound demonstrated significant improvement in depressive symptoms as measured by the Hamilton Rating Scale for Depression and the Beck Self-Rating Inventory, compared to placebo [].

Q17: Has this compound shown efficacy in treating depression when tricyclic antidepressants have failed?

A17: Clinical observations suggest that this compound might offer therapeutic benefits in some patients who haven't responded adequately to tricyclic antidepressants [].

Q18: What is the safety profile of this compound in overdosage?

A18: While generally considered safer than tricyclic antidepressants in overdose, this compound can still cause serious complications []. Monitoring and appropriate management of overdose cases are crucial.

Q19: Have there been reports of hematological adverse effects associated with this compound?

A19: Post-marketing surveillance has identified a potential association between this compound and rare cases of neutropenia or agranulocytosis. Further investigation and monitoring are necessary to assess the risk and underlying mechanisms [].

Q20: Are there any known interactions between this compound and other medications?

A20: Case reports highlight the potential for interaction between this compound and warfarin, requiring careful monitoring of patients' prothrombin time when these drugs are co-administered [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B7790826.png)

![disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-2-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790856.png)

![11beta-[4-(Dimethylamino)phenyl]-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one](/img/structure/B7790895.png)

![(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B7790910.png)

![[3-(Benzyloxy)phenyl]carbamic acid tert-butyl ester](/img/structure/B7790914.png)